molecular formula C16H30N2O3 B3027410 tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1286273-13-9

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027410
CAS No.: 1286273-13-9
M. Wt: 298.42
InChI Key: MAWYJNZAUNFJEL-UHFFFAOYSA-N
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Description

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydropyran ring, and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of protecting groups, catalytic hydrogenation, and carbamate formation reactions .

Chemical Reactions Analysis

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate include:

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which share the piperidine ring structure.

    Tetrahydropyran derivatives: Compounds such as tetrahydro-2H-pyran-4-ol, which feature the tetrahydropyran ring.

Properties

IUPAC Name

tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWYJNZAUNFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132364
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-13-9
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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